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Introduction

Fibrolamellar Hepatocellular Carcinoma (FL-HCC) is a rare and aggressive liver cancer that
primarily affects adolescents and young adults, and notably, it develops in otherwise healthy
livers.[1][2] A defining molecular characteristic of FL-HCC is a somatic 400-kb deletion on
chromosome 19, which results in a fusion of the DNAJB1 and PRKACA genes. This fusion
encodes the DNAJB1-PRKACA fusion protein, the primary oncogenic driver in this cancer.[1][2]
[3] The fusion protein leads to constitutive activation of Protein Kinase A (PKA) signaling, which
IS essential for its oncogenic activity.[4]

(2S,4R)-DS89002333 is a potent, orally active inhibitor of PRKACA, the catalytic subunit of
PKA, with an IC50 of 0.3 nM.[4] It has demonstrated significant anti-tumor activity in in-vivo FL-
HCC patient-derived xenograft (PDX) models that express the DNAJB1-PRKACA fusion gene.
[4] Three-dimensional (3D) organoid models of FL-HCC, derived from patient tumors, have
been successfully established and validated to recapitulate the histopathology and
transcriptomic signature of the original tumors, including the expression of the hallmark
DNAJB1-PRKACA fusion.[1][5] These organoid models present a valuable in-vitro platform for
preclinical drug screening and for studying the pathobiology of FL-HCC.
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This document provides detailed protocols for the application of (2S,4R)-DS89002333 in 3D
organoid models of FL-HCC, covering organoid culture, drug treatment, and downstream
assays for assessing treatment efficacy.

Signaling Pathway and Drug Mechanism of Action

The DNAJB1-PRKACA fusion protein leads to uncontrolled PKA activity. This aberrant signaling
is believed to drive FL-HCC tumorigenesis through the phosphorylation and inactivation of Salt-
Inducible Kinases (SIKs). Inactivation of SIKs results in the dephosphorylation and nuclear
translocation of the CREB-regulated transcription coactivator 2 (CRTC2). In the nucleus,
CRTC2, along with its binding partner p300, activates a transcriptional program that promotes
cell proliferation and survival. (2S,4R)-DS89002333 directly inhibits the kinase activity of the
PRKACA component of the fusion protein, thereby blocking this oncogenic signaling cascade.
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Experimental Protocols

The following protocols are adapted from established methods for drug testing in liver

organoids.[6][7][8][9][10] Researchers should optimize these protocols for their specific FL-

HCC organoid lines.

FL-HCC Organoid Culture and Maintenance

This protocol is based on the successful generation of FL-HCC organoids from patient tissue.

[1]5]

Materials:

FL-HCC patient-derived organoids

Basement Membrane Matrix (e.g., Matrigel®)

Organoid Culture Medium (specific formulation for liver organoids)
Phosphate Buffered Saline (PBS), sterile

Cell recovery solution (e.g., Corning® Cell Recovery Solution)

24-well tissue culture plates

Protocol:

Thaw cryopreserved FL-HCC organoids rapidly in a 37°C water bath.

Transfer organoids to a 15 mL conical tube and wash with 10 mL of cold organoid culture
medium.

Centrifuge at 300 x g for 5 minutes at 4°C.
Resuspend the organoid pellet in cold Basement Membrane Matrix.

Plate 50 pL domes of the organoid-matrix mixture into the center of wells of a pre-warmed
24-well plate.
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Incubate at 37°C for 15-20 minutes to solidify the domes.
Gently add 500 pL of pre-warmed organoid culture medium to each well.
Culture organoids at 37°C, 5% CO2. Change the medium every 2-3 days.

Passage organoids every 7-14 days by disrupting the domes, recovering the organoids, and
replating as described above.

Drug Treatment of FL-HCC Organoids

Materials:

(2S,4R)-DS89002333 (stock solution in DMSO)

FL-HCC organoids cultured in 24-well or 96-well plates

Organoid culture medium

DMSO (vehicle control)

Protocol:

Culture FL-HCC organoids until they reach a desired size and density.

Prepare serial dilutions of (2S,4R)-DS89002333 in organoid culture medium. A typical
concentration range to test would be from 0.1 nM to 10 pM.

Prepare a vehicle control medium containing the same final concentration of DMSO as the
highest drug concentration.

Carefully remove the old medium from the organoid cultures.

Add the medium containing the different concentrations of (2S,4R)-DS89002333 or the
vehicle control to the respective wells.

Incubate the plates at 37°C, 5% CO2 for the desired treatment duration (e.g., 72 hours).
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Assessment of Organoid Viability

A common method to assess the effect of a drug on organoid viability is the CellTiter-Glo® 3D
Cell Viability Assay, which measures ATP levels.[11]

Materials:

Treated FL-HCC organoids in 96-well plates

CellTiter-Glo® 3D Reagent

Opaque-walled 96-well plates

Luminometer

Protocol:

Equilibrate the 96-well plate with treated organoids and the CellTiter-Glo® 3D reagent to
room temperature for 30 minutes.

e Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each
well.

e Mix the contents by shaking on an orbital shaker for 5 minutes to induce cell lysis.
 Incubate at room temperature for 25 minutes to stabilize the luminescent signal.

o Transfer the lysate to an opaque-walled 96-well plate.

e Measure luminescence using a luminometer.

o Calculate cell viability as a percentage of the vehicle-treated control.

Immunofluorescence Staining

Immunofluorescence can be used to visualize changes in protein expression and localization
within the organoids following treatment.

Materials:
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e Treated FL-HCC organoids

e 4% Paraformaldehyde (PFA) in PBS

o Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
» Blocking buffer (e.g., 5% BSA in PBS)

e Primary antibodies (e.g., anti-phospho-CREB, anti-Ki67)
o Fluorescently labeled secondary antibodies

e DAPI (for nuclear counterstaining)

e Mounting medium

Protocol:

Fix organoids in 4% PFA for 30-60 minutes at room temperature.

» Wash three times with PBS.

o Permeabilize with permeabilization buffer for 20 minutes.

» Block with blocking buffer for 1 hour.

 Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
» Wash three times with PBS.

 Incubate with fluorescently labeled secondary antibodies and DAPI for 1-2 hours at room
temperature, protected from light.

o Wash three times with PBS.

» Mount organoids on a slide with mounting medium and image using a confocal microscope.

Western Blot Analysis
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Western blotting can be used to quantify changes in the levels of specific proteins and their

phosphorylation status.

Materials:

Treated FL-HCC organoids

Cell recovery solution

RIPA lysis buffer with protease and phosphatase inhibitors
Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and electrophoresis equipment

Western blot transfer system

Primary and secondary antibodies

Protocol:

Harvest organoids by depolymerizing the matrix with a non-enzymatic cell recovery solution.
Wash the organoid pellet with cold PBS.

Lyse the organoids in RIPA buffer on ice.

Clarify the lysate by centrifugation.

Determine protein concentration of the supernatant.

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

Block the membrane and probe with primary antibodies (e.g., anti-phospho-CREB, anti-
CREB, anti-p300).

Incubate with HRP-conjugated secondary antibodies.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Workflow for testing (2S,4R)-DS89002333 in FL-HCC organoids.

Data Presentation

Please note: The following data is illustrative and serves as an example of how to present
results. Actual data will be generated from the experiments described above.

Table 1: Effect of (2S,4R)-DS89002333 on the Viability of FL-HCC Organoids
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(2S,4R)-DS89002333 Concentration (nM) Mean Viability (% of Control) + SD

0 (Vehicle) 100+ 5.2
0.1 95.3+4.8
1 78.1+6.1
10 52.4+55
100 259+3.9
1000 102+21
IC50 (nM) ~12

Table 2: Summary of Western Blot Analysis of Key Signaling Proteins

p-CREBI/Total CREB Ratio p300 Expression (Fold

Treatment
(Fold Change vs. Control) Change vs. Control)
Vehicle Control 1.00 1.00
(2S,4R)-DS89002333 (100
0.25 0.65
nM)
Conclusion

The use of patient-derived 3D organoid models of FL-HCC provides a powerful platform for the
preclinical evaluation of targeted therapies like (2S,4R)-DS89002333. These models allow for
the assessment of drug efficacy in a system that more closely mimics the in-vivo tumor
microenvironment and preserves the genetic identity of the patient's tumor. The protocols
outlined here provide a framework for researchers to investigate the therapeutic potential of
PRKACA inhibitors and to further elucidate the molecular mechanisms underlying FL-HCC.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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